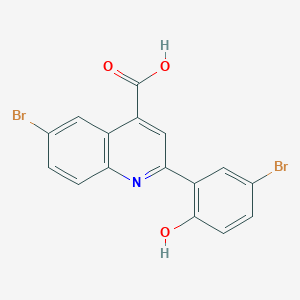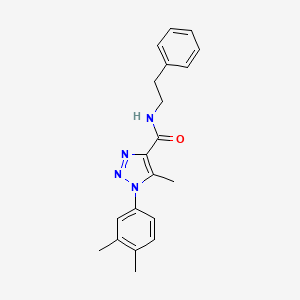![molecular formula C26H30N4O2S2 B12489758 N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide](/img/structure/B12489758.png)
N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-BIS({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL})HEXANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes cyano and cyclohepta[b]thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL})HEXANEDIAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates with hexanediamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-BIS({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL})HEXANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
N,N’-BIS({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL})HEXANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N,N’-BIS({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL})HEXANEDIAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
- N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide
- N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methylbutanamide
Uniqueness
N,N’-BIS({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL})HEXANEDIAMIDE stands out due to its unique combination of cyano and cyclohepta[b]thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C26H30N4O2S2 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide |
InChI |
InChI=1S/C26H30N4O2S2/c27-15-19-17-9-3-1-5-11-21(17)33-25(19)29-23(31)13-7-8-14-24(32)30-26-20(16-28)18-10-4-2-6-12-22(18)34-26/h1-14H2,(H,29,31)(H,30,32) |
Clave InChI |
DXUBJRMTEQRNLN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12489684.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethylethane-1,2-diamine](/img/structure/B12489692.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12489697.png)

![2-amino-5,10-dioxo-4-(quinolin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12489717.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate](/img/structure/B12489720.png)
![6-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12489727.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12489729.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12489732.png)
![2-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489738.png)
![N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B12489751.png)
![4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12489753.png)
![8-Tert-butyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B12489756.png)
